1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride
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Overview
Description
1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a phenoxy group, a xylidino group, and a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Step 1: Formation of the phenoxy group through nucleophilic substitution reactions.
Step 2: Introduction of the xylidino group via amination reactions.
Step 3: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the phenoxy group to a phenol.
Substitution: Replacement of the xylidino group with other amines.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, such as the inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenoxy-3-((2-(2,6-dimethylphenyl)ethyl)amino)-2-propanol hydrochloride
- 1-Phenoxy-3-((2-(2,6-diethylphenyl)ethyl)amino)-2-propanol hydrochloride
Uniqueness
1-Phenoxy-3-((2-(2,6-xylidino)ethyl)amino)-2-propanol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
71314-17-5 |
---|---|
Molecular Formula |
C19H27ClN2O2 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-[2-(2,6-dimethylanilino)ethylamino]-3-phenoxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H26N2O2.ClH/c1-15-7-6-8-16(2)19(15)21-12-11-20-13-17(22)14-23-18-9-4-3-5-10-18;/h3-10,17,20-22H,11-14H2,1-2H3;1H |
InChI Key |
UYQHEGUSBOZIIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCCNCC(COC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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